molecular formula C20H22N4O6S B2732077 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide CAS No. 1327550-10-6

2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide

Cat. No. B2732077
CAS RN: 1327550-10-6
M. Wt: 446.48
InChI Key: MDRGOMHBWLATLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide is a useful research compound. Its molecular formula is C20H22N4O6S and its molecular weight is 446.48. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibitory Potential

The enzyme inhibitory potential of sulfonamides containing benzodioxane and acetamide moieties was investigated, revealing that most compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weaker activity against acetylcholinesterase. The in vitro results were supported by in silico molecular docking, indicating the compounds' potential as enzyme inhibitors (Abbasi et al., 2019).

Antimicrobial Activity

Another study focused on the anti-bacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety. The compounds demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, suggesting their utility as valuable antibacterial agents (Abbasi et al., 2016).

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives were synthesized and characterized. These complexes, including [Co(L1)2(EtOH)2]·Cl2 and [Cu(L2)]·H2O, displayed significant antioxidant activity, as assessed by various in vitro methods. The study highlights the effect of hydrogen bonding on the self-assembly process and the antioxidant properties of these compounds (Chkirate et al., 2019).

properties

IUPAC Name

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6S/c21-31(27,28)16-4-1-14(2-5-16)12-22-19(25)13-23-7-8-24(20(23)26)15-3-6-17-18(11-15)30-10-9-29-17/h1-6,11H,7-10,12-13H2,(H,22,25)(H2,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRGOMHBWLATLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide

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